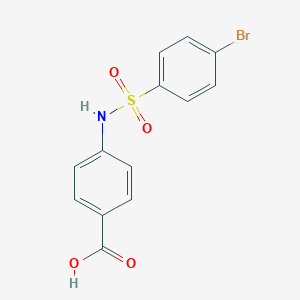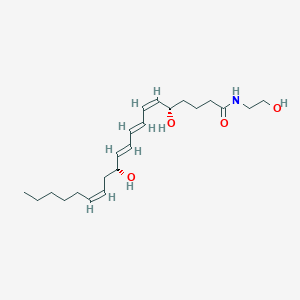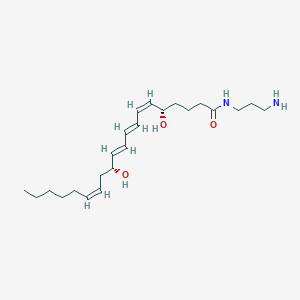
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound features a benzene ring fused to an oxazole ring, with a cyano group and a methyl group attached to the benzoxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE typically involves the cyclization of 2-aminophenol derivatives with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. For example, the use of copper catalysts in the presence of bidentate ligands has been reported to facilitate the cyanation of aryl halides to produce benzonitrile derivatives . This method is scalable and can be practiced with operational benignity.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the cyano group.
2-Cyano-6-methoxybenzoxazole: Similar but has a methoxy group instead of a methyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness
6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
137426-78-9 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3 |
InChI Key |
YELVSUFJOUNVNH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C#N |
Synonyms |
2-Benzoxazolecarbonitrile, 6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)





![[(Z)-but-2-en-2-yl]-trimethylsilane](/img/structure/B162637.png)





